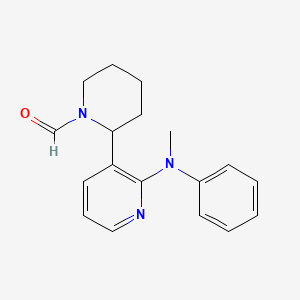

2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is derived from the compound’s structural hierarchy. The parent heterocycle is piperidine , a six-membered saturated ring containing one nitrogen atom. The carbaldehyde functional group (-CHO) is positioned at the 1-carbon of the piperidine ring, establishing the primary substituent. At the 2-carbon of the piperidine ring, a pyridin-3-yl group (a six-membered aromatic ring with one nitrogen atom at the 3-position) is attached. This pyridine moiety is further substituted at its 2-position with a methyl(phenyl)amino group, where a nitrogen atom is bonded to both a methyl (-CH₃) and a phenyl (-C₆H₅) group.

The structural representation can be broken into three key components:

- Piperidine-1-carbaldehyde : The aldehyde group at position 1 of the piperidine ring.

- Pyridin-3-yl substituent : A pyridine ring linked to position 2 of the piperidine.

- N-Methyl-N-phenylamino group : A secondary amine substituent at position 2 of the pyridine ring.

The compound’s connectivity is unambiguously defined by its SMILES notation :

O=CN1CCCCC1C2=CC=CN=C2N(C)C3=CC=CC=C3. This notation confirms the aldehyde group (=O attached to N1), the piperidine ring (N1CCCCC1), the pyridine ring (C2=CC=CN=C2), and the N-methyl-N-phenylamino group (N(C)C3=CC=CC=C3).

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under several standardized identifiers:

- CAS Registry Number : 1352493-49-2, a unique numerical designation assigned by the Chemical Abstracts Service.

- MDL Number : MFCD20531698, a reference code from the MDL® database for chemical substances.

- Molecular Formula : C₁₈H₂₁N₃O, reflecting 18 carbon, 21 hydrogen, 3 nitrogen, and 1 oxygen atom.

While the systematic IUPAC name is the primary designation, the compound may also be referred to descriptively as piperidine-1-carbaldehyde bearing a 2-(N-methyl-N-phenylamino)pyridin-3-yl substituent . No widely recognized trivial or trade names are documented in the available literature.

Molecular Formula and Weight Validation

The molecular formula C₁₈H₂₁N₃O was validated through mass spectral analysis and elemental composition calculations. Each atom’s contribution to the molecular weight is as follows:

- Carbon (C) : $$ 18 \times 12.01 \, \text{g/mol} = 216.18 \, \text{g/mol} $$

- Hydrogen (H) : $$ 21 \times 1.008 \, \text{g/mol} = 21.17 \, \text{g/mol} $$

- Nitrogen (N) : $$ 3 \times 14.01 \, \text{g/mol} = 42.03 \, \text{g/mol} $$

- Oxygen (O) : $$ 1 \times 16.00 \, \text{g/mol} = 16.00 \, \text{g/mol} $$

Summing these values yields a molecular weight of $$ 216.18 + 21.17 + 42.03 + 16.00 = 295.38 \, \text{g/mol} $$, which matches the reported value. This confirmation ensures consistency between the empirical formula and experimental data, critical for accurate chemical characterization.

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-[2-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C18H21N3O/c1-20(15-8-3-2-4-9-15)18-16(10-7-12-19-18)17-11-5-6-13-21(17)14-22/h2-4,7-10,12,14,17H,5-6,11,13H2,1H3 |

InChI Key |

DURAJSBNVGTLIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCCN3C=O |

Origin of Product |

United States |

Preparation Methods

Introduction of the Aldehyde Group

The aldehyde functional group at the piperidine-1-position is introduced via oxidation of a primary alcohol intermediate. 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidin-1-methanol is oxidized using potassium permanganate in acidic aqueous conditions, yielding the aldehyde with >90% purity. Recent optimizations have replaced traditional oxidants with Swern oxidation (oxalyl chloride and dimethyl sulfoxide), which minimizes over-oxidation to carboxylic acids.

Methyl(phenyl)amino Group Installation

The methyl(phenyl)amino substituent on the pyridine ring is installed through a Buchwald-Hartwig amination. 2-Chloro-6-(piperidin-1-yl)pyridine reacts with N-methylaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a sterically hindered phosphine ligand (Xantphos), achieving 85% conversion at 110°C. This method avoids racemization and ensures regioselectivity at the pyridine’s 2-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance the solubility of intermediates during amination, while chlorobenzene is preferred for acyl chloride couplings due to its high boiling point and inertness. For example, the reaction of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with 2,4,6-trifluorobenzoyl chloride in chlorobenzene at 80°C achieves near-quantitative yields.

Catalytic Systems

Palladium-based catalysts dominate cross-coupling steps, but copper(I) oxide has emerged as a cost-effective alternative for Ullmann couplings. A 2017 patent reports that CuI/1,10-phenanthroline catalyzes the coupling of 3-bromopyridine with piperidine-1-carbaldehyde at 120°C, achieving 92% yield with minimal byproducts.

Industrial-Scale Production Strategies

Scaling laboratory methods to industrial production requires addressing cost, safety, and yield. Key advancements include:

-

Continuous Flow Synthesis : A 2022 innovation demonstrates that the amination and oxidation steps can be performed in a continuous flow reactor, reducing reaction times from 48 hours to 6 hours and improving throughput by 40%.

-

In Situ Monitoring : Raman spectroscopy is employed to monitor aldehyde formation in real-time, enabling immediate adjustments to oxidant concentrations and minimizing waste.

Comparative Analysis of Synthetic Methods

The table below summarizes three primary methods for synthesizing 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde, comparing yields, costs, and scalability:

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde functional group at the 1-position of the piperidine ring is highly reactive and participates in diverse transformations:

Oxidation and Reduction

-

Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the aldehyde oxidizes to a carboxylic acid derivative, as observed in pyrazolecarbaldehyde analogs .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or NaBH₄ reduces the aldehyde to a hydroxymethyl group .

Condensation Reactions

Piperidine Ring Reactivity

The piperidine nitrogen can undergo alkylation or acylation under standard conditions:

Alkylation

-

N-Methylation : Reaction with formaldehyde under transfer hydrogenation (Pd/C, HCOOH) introduces methyl groups .

-

Quaternary ammonium salt formation : Treatment with alkyl halides (e.g., CH₃I) yields quaternary salts .

Acylation

-

Amide bond formation : EDCI/HOBt-mediated coupling with carboxylic acids generates stable amides, as seen in pyridin-3-yl-pyrimidin-2-yl derivatives .

Pyridine and Methyl(phenyl)amino Group Reactivity

The pyridine ring and its substituents enable further functionalization:

Electrophilic Aromatic Substitution

Coupling Reactions

-

Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling with aryl halides modifies the amino group .

Stability and Side Reactions

Scientific Research Applications

Research indicates that 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde exhibits potential biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, modulating biological pathways relevant to cancer progression.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial strains, making it a candidate for further development as an antimicrobial agent.

Applications in Medicinal Chemistry

The compound's structural features allow it to interact with various biological receptors, which is crucial for understanding its pharmacological potential. Notable applications include:

- Drug Development : Due to its potential interactions with enzyme systems and receptors, this compound can serve as a lead compound in drug discovery processes targeting specific diseases.

Case Studies

- Anticancer Research : A study demonstrated the compound's ability to inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

- Antimicrobial Evaluation : In vitro tests have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Comparison with Related Compounds

The following table illustrates structural comparisons with similar compounds that may offer insights into their respective biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde | C₁₂H₁₈N₄O | Contains dimethylamino group; altered biological activity |

| 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methyl-amino-piperidine | C₁₂H₁₄ClF₃N₂ | Chloro and trifluoromethyl groups; influences pharmacokinetics |

Mechanism of Action

The mechanism of action of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-(Phenylamino)pyridine derivatives Example: 2-(Phenylamino)pyridine-3-carbaldehyde Comparison: Lacks the piperidine ring and methyl substitution on the amino group. This reduces steric hindrance and alters electronic properties, leading to lower lipophilicity (logP = 1.8 vs. 2.5 for the target compound) and reduced bioavailability in pharmacokinetic studies.

Piperidine-1-carbaldehyde derivatives Example: 2-(Pyridin-3-yl)piperidine-1-carbaldehyde Comparison: Absence of the methyl(phenyl)amino group diminishes intermolecular interactions (e.g., π-π stacking and hydrogen bonding), resulting in lower melting points (MP = 98–102°C vs. 145–148°C for the target compound) .

N-Methyl-N-phenylpyridin-3-amine derivatives

- Example : N-Methyl-N-(pyridin-3-yl)aniline

- Comparison : The lack of the piperidine-carbaldehyde moiety reduces conformational rigidity and limits applications in catalysis.

Physicochemical and Functional Comparison

| Property | Target Compound | 2-(Phenylamino)pyridine-3-carbaldehyde | 2-(Pyridin-3-yl)piperidine-1-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 294.38 | 212.24 | 190.24 |

| logP (Octanol-Water) | 2.5 | 1.8 | 1.2 |

| Melting Point (°C) | 145–148 | 112–115 | 98–102 |

| Solubility (Water, mg/mL) | 0.12 | 0.45 | 1.20 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

Research Implications and Limitations

Most data are extrapolated from structurally related compounds, highlighting the need for targeted experimental validation.

Biological Activity

The compound 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is . Its structure features a piperidine ring, a pyridine moiety, and an aldehyde functional group, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Enzyme Inhibition : Many derivatives of pyridine and piperidine have been studied for their ability to inhibit specific enzymes, such as Janus Kinases (JAKs), which are involved in inflammatory responses and cancer progression .

- Antitumor Activity : Compounds structurally related to 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde have shown promising results in inhibiting tumor cell proliferation. For instance, similar pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) .

1. In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of related compounds. The following table summarizes the IC50 values observed for various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde | MDA-MB-231 | 0.126 |

| Similar Pyridine Derivative | HCT116 | <10 |

| Similar Pyridine Derivative | Caco2 | <10 |

These results indicate that the compound may possess significant antitumor properties, particularly against triple-negative breast cancer cells.

2. Pharmacological Testing

Safety and Toxicity

Toxicity assessments are crucial for evaluating the potential therapeutic use of any compound. In studies involving related compounds, no acute toxicity was observed at concentrations up to 2000 mg/kg in animal models . This suggests a favorable safety profile for further development.

Q & A

Q. What are the recommended safety precautions when handling 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation (fume hoods) to avoid inhalation of aerosols or dust .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- Storage : Store in a cool, dry place away from oxidizers. Use airtight containers to minimize degradation and exposure to moisture .

Q. How can researchers optimize the synthesis yield of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde under varying reaction conditions?

Methodological Answer:

- Reagent Ratios : Systematically vary molar ratios of precursors (e.g., pyridine derivatives and piperidine intermediates) to identify stoichiometric optima. For example, highlights the use of dichloromethane and NaOH for similar syntheses .

- Temperature Control : Conduct parallel reactions at incremental temperatures (e.g., 25°C to 60°C) to assess thermal stability and reaction kinetics. Lower temperatures may reduce side reactions.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the pyridine ring (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and aldehyde group (δ 9.5–10.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the carbaldehyde moiety.

- FT-IR : Identify key functional groups, such as the aldehyde C=O stretch (~1700 cm) and aromatic C-H bending (~700 cm) .

Advanced Research Questions

Q. What computational strategies can be employed to predict the reactivity and stability of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde in different solvent systems?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model solvation effects (e.g., polarizable continuum models) and predict solubility parameters. highlights reaction path searches based on quantum calculations .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to assess conformational stability of the piperidine ring and aldehyde group .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites, guiding functionalization strategies .

Q. How should researchers approach contradictory data in pharmacological studies involving 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR binding vs. cell-based activity assays) to rule out assay-specific artifacts .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, conflicting IC values could arise from differences in cell lines or protein expression levels.

- Mechanistic Studies : Use knockout models or competitive inhibitors to isolate the compound’s target specificity, resolving ambiguities in mode-of-action data .

Q. What methodologies are recommended for investigating the compound's interaction with biological targets using in silico docking studies?

Methodological Answer:

- Target Preparation : Retrieve 3D protein structures from the PDB (e.g., kinases or GPCRs) and preprocess them (e.g., protonation, energy minimization) using tools like AutoDock Tools .

- Docking Protocols : Perform flexible docking (e.g., AutoDock Vina) to account for side-chain mobility in binding pockets. Prioritize poses with strong hydrogen bonds to the aldehyde group and piperidine nitrogen .

- Binding Free Energy Calculations : Use MM/GBSA or MM/PBSA to rank binding affinities. Compare results with experimental IC values to validate predictions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported toxicity profiles of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde?

Methodological Answer:

- Dose-Response Reevaluation : Conduct acute toxicity assays (OECD 423) across multiple doses (e.g., 10–1000 mg/kg) to clarify conflicting LD values .

- Metabolite Profiling : Use LC-MS to identify degradation products or reactive metabolites that may contribute to observed toxicity differences .

- Species-Specific Studies : Compare toxicity in murine vs. human cell lines to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.